molecular formula C11H9ClS B3276315 2-(4-Chlorobenzyl)thiophene CAS No. 63877-95-2

2-(4-Chlorobenzyl)thiophene

Cat. No. B3276315
CAS RN: 63877-95-2
M. Wt: 208.71 g/mol
InChI Key: WHHHHDCPJAZHFA-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)thiophene is a chemical compound with the CAS Number: 63877-95-2 . It has a molecular weight of 208.71 and its IUPAC name is 2-(4-chlorobenzyl)thiophene . The compound is liquid in physical form .


Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The InChI code for 2-(4-Chlorobenzyl)thiophene is 1S/C11H9ClS/c12-10-5-3-9 (4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 .


Physical And Chemical Properties Analysis

2-(4-Chlorobenzyl)thiophene is a liquid . It has a molecular weight of 208.71 .

Scientific Research Applications

Applications in Material Science and Pharmaceuticals

Thiophene derivatives, including 2-(4-Chlorobenzyl)thiophene, have been recognized for their potential in material science and pharmaceuticals. Substituted thiophenes are noted for their broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju et al., 2018).

Luminescence Sensing and Pesticide Removal

A study on thiophene-based metal-organic frameworks (MOFs) demonstrated their efficiency as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants, making them suitable for recyclable detection of hazardous substances like Hg(II), Cr(VI), and salicylaldehyde (Zhao et al., 2017).

Catalytic Hydroprocessing

Research on the catalytic hydrotreatment of mixtures containing chlorobenzene and thiophene revealed the potential of thiophene derivatives in developing hydrodechlorination processes for treating chlorinated liquid wastes contaminated by other organic compounds (Murena, 2000).

Electronic and Optoelectronic Devices

Thiophene derivatives have been explored for the fabrication of electronic and optoelectronic devices. Their semiconductor and fluorescent properties make them suitable for use in thin-film transistors, organic field-effect transistors, and organic light-emitting transistors (OLET) (Barbarella et al., 2005).

Solar Cell Applications

A study on non-fused thiophene ring-based acceptors for organic solar cells indicated that these derivatives could significantly enhance the photovoltaic properties of solar cells. The research highlighted their potential in improving charge capabilities and optoelectronic characteristics, which are crucial for efficient solar energy conversion (Rashid et al., 2022).

Safety And Hazards

The safety information for 2-(4-Chlorobenzyl)thiophene can be found in its Material Safety Data Sheet (MSDS) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHHHDCPJAZHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzyl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Maity, PN Chatterjee, S Roy - Tetrahedron, 2013 - Elsevier
An atom economic and catalytic substitution reaction of π-activated alcohols by a multimetallic Ir–Sn 3 complex has been demonstrated. The multimetallic Ir–Sn 3 complex can be easily …
Number of citations: 41 www.sciencedirect.com

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